1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid 1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 199330-69-3
VCID: VC4925517
InChI: InChI=1S/C13H23NO4/c1-9-5-7-13(8-6-9,10(15)16)14-11(17)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)
SMILES: CC1CCC(CC1)(C(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C13H23NO4
Molecular Weight: 257.33

1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid

CAS No.: 199330-69-3

Cat. No.: VC4925517

Molecular Formula: C13H23NO4

Molecular Weight: 257.33

* For research use only. Not for human or veterinary use.

1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid - 199330-69-3

Specification

CAS No. 199330-69-3
Molecular Formula C13H23NO4
Molecular Weight 257.33
IUPAC Name 4-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C13H23NO4/c1-9-5-7-13(8-6-9,10(15)16)14-11(17)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)
Standard InChI Key CYQMEEBIPOTFDY-UHFFFAOYSA-N
SMILES CC1CCC(CC1)(C(=O)O)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The compound’s systematic name, 1-{[(tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid, reflects its structural complexity. The cyclohexane ring is substituted at the 1-position with both a Boc-protected amino group and a carboxylic acid moiety, while a methyl group occupies the 4-position . Its molecular formula, C₁₃H₂₃NO₄, corresponds to a molecular weight of 257.33 g/mol , with a precise monoisotopic mass of 257.1627 Da .

Spectroscopic and Computational Data

Key spectroscopic properties include:

  • Infrared (IR): Characteristic peaks for the carbonyl groups (C=O) of the Boc and carboxylic acid moieties appear at ~1700 cm⁻¹ .

  • Nuclear Magnetic Resonance (NMR): Protons on the tert-butyl group resonate as a singlet at δ 1.4–1.5 ppm, while the methyl group protons appear as a triplet near δ 0.9–1.1 ppm .

  • Mass Spectrometry (MS): The molecular ion peak at m/z 257.3 corresponds to the parent ion, with fragmentation patterns indicative of Boc group cleavage .

Computational analyses predict a polar surface area of 76 Ų and a rotatable bond count of 4, suggesting moderate membrane permeability .

Physicochemical Properties

Solubility and Lipophilicity

The compound exhibits a LogP value of 2.66 , indicating moderate lipophilicity. This property facilitates its solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane, while its carboxylic acid group confers limited aqueous solubility at neutral pH .

Thermal and Stability Profiles

Synthesis and Synthetic Applications

Role in Peptide Synthesis

The Boc group’s orthogonality to other protecting groups (e.g., Fmoc) makes this compound valuable in solid-phase peptide synthesis (SPPS). It enables sequential deprotection under acidic conditions (e.g., trifluoroacetic acid) without affecting acid-labile side chains .

QuantityPrice ($)Lead TimePurity
1 mg835 days90%
20 mg1235 days90%

Regulatory and Shipping Information

The compound is shipped from Ukraine under standard biochemical safety protocols . No specific regulatory restrictions (e.g., DEA schedules) are noted, though compliance with local chemical safety regulations is advised.

Its amphiphilic nature could aid in designing surfactants or liquid crystals, though no direct studies are cited in the reviewed literature .

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